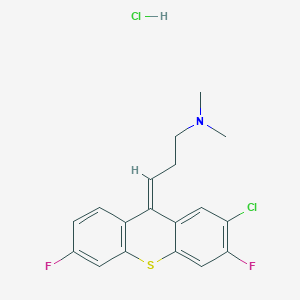
4-Bromo-2,3-dichlorophenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,3-dichlorophenylthiourea is an organic compound with the molecular formula C7H4BrCl2N2S This compound is characterized by the presence of bromine, chlorine, and thiourea functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dichlorophenylthiourea typically involves the reaction of 4-bromo-2,3-dichloroaniline with thiourea. The reaction is usually carried out in an acidic medium to facilitate the formation of the thiourea derivative. The general reaction scheme is as follows:
4-Bromo-2,3-dichloroaniline+Thiourea→this compound
The reaction conditions often include:
Solvent: Ethanol or water
Temperature: 60-80°C
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Purification of 4-bromo-2,3-dichloroaniline and thiourea.
Reaction: Conducting the reaction in large reactors with controlled temperature and pH.
Purification: Crystallization or recrystallization to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,3-dichlorophenylthiourea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonyl derivatives.
Reduction: Reduction can lead to the formation of amine derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium hydroxide in methanol.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylthioureas.
Aplicaciones Científicas De Investigación
4-Bromo-2,3-dichlorophenylthiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,3-dichlorophenylthiourea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved often include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,6-dichlorophenylthiourea
- 4-Bromo-2,4-dichlorophenylthiourea
- 4-Bromo-3,5-dichlorophenylthiourea
Uniqueness
4-Bromo-2,3-dichlorophenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C7H5BrCl2N2S |
|---|---|
Peso molecular |
300.00 g/mol |
Nombre IUPAC |
(4-bromo-2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H5BrCl2N2S/c8-3-1-2-4(12-7(11)13)6(10)5(3)9/h1-2H,(H3,11,12,13) |
Clave InChI |
RDUZRJKWNVBXRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1NC(=S)N)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)

![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
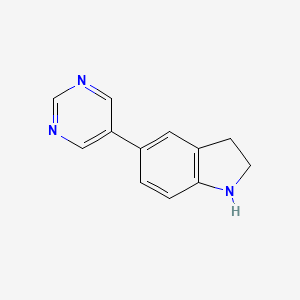
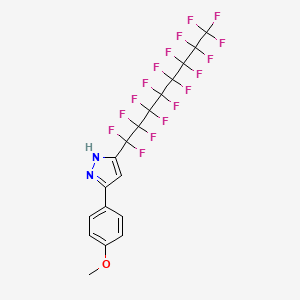
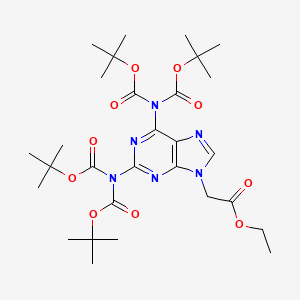

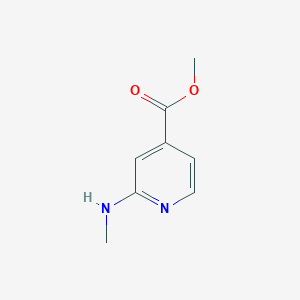
![3-((2-Chloro-5-(2,2-difluoroethyl)-8-fluoro-5H-dibenzo[b,e][1,4]diazepin-11-yl)amino)-N-isopropylpyrrolidine-1-carboxamide](/img/structure/B12851363.png)

![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)

![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)
